2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-mesitylacetamide
Description
The compound 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-mesitylacetamide (CAS RN: 381716-93-4) features a 1,2,4-triazin-5-one core substituted with a methyl group at position 6 and a thioether-linked acetamide group at position 3. The acetamide moiety is further functionalized with a mesityl group (N-(2,4-dimethylphenyl)), contributing to its hydrophobic character . This structure is part of a broader class of triazine derivatives explored for applications in medicinal chemistry, particularly for anticancer and antimicrobial activities.
Properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-8-5-9(2)13(10(3)6-8)17-12(21)7-23-15-19-18-11(4)14(22)20(15)16/h5-6H,7,16H2,1-4H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLWTRYAOAECET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C(=O)N2N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-mesitylacetamide is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its efficacy and applications in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 335.38 g/mol. It features a triazine ring structure which is known for various biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine with mesityl acetamide in the presence of a suitable thiolating agent. The process can be optimized by varying reaction conditions such as temperature and solvent to enhance yield and purity.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds containing triazine moieties. For instance, the MTT assay has been employed to evaluate the cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Results indicate that compounds similar to this compound exhibit significant inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-((4-amino-6-methyl-5-oxo... | MCF-7 | 15 | |
| Similar Triazine Derivative | HeLa | 10 |
The mechanism by which this compound exerts its biological effects may involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. Specifically, studies suggest that compounds with similar structures can lead to G1 phase arrest in cancer cells.
Case Studies
- Anticancer Efficacy : A study published in Crystals demonstrated that derivatives of triazine showed promising anticancer activity against MCF-7 cells using various concentrations in an MTT assay format. The results suggested a dose-dependent response with significant cytotoxicity at higher concentrations .
- Cell Cycle Analysis : Another investigation focused on the effect of triazine derivatives on the cell cycle dynamics of MCF-7 cells. Flow cytometry analysis revealed that treatment with these compounds resulted in increased sub-G1 populations, indicative of apoptosis .
Comparison with Similar Compounds
Structural Analogs with Modified Aryl Groups
The mesityl group (2,4-dimethylphenyl) in the parent compound can be replaced with other aryl substituents, altering physicochemical and biological properties:
Key Observations :
- The 4-chlorophenyl analog (CAS 540772-30-3) exhibits higher polarity, which may improve aqueous solubility but reduce membrane permeability compared to the mesityl derivative .
Core Modifications in the Triazinone System
Modifications to the triazine ring or adjacent functional groups significantly impact activity:
Key Observations :
- Nitrobenzyl-substituted derivatives exhibit strong hydrogen bonding (e.g., NH2 protons at δ 3.95 ppm), which may stabilize protein-ligand interactions .
Anticancer Potential
- Parent Compound: No direct activity data is provided in the evidence, but structurally related N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamides show anticancer activity via apoptosis induction .
- 2-Alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamides : IC50 values in µM range against leukemia cell lines; QSAR studies highlight the importance of lipophilic substituents .
- Phosphonic acid derivatives (e.g., compound 81f): High antioxidant activity (comparable to standard drugs) but divergent mechanism from acetamide analogs .
Key Observations :
- The mesityl group’s hydrophobicity may enhance blood-brain barrier penetration compared to sulfonamide derivatives.
- Antioxidant activity is more pronounced in phosphonic acid derivatives due to radical-scavenging side chains .
Physicochemical Properties
| Property | Parent Compound (Mesityl) | 4-Chlorophenyl Analog | Thiophene-Fused Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 319.38 | 340.79 | 498.56 (estimated) |
| logP (Predicted) | ~2.5 (highly lipophilic) | ~2.1 | ~3.2 |
| Solubility | Low in water | Moderate | Very low |
Key Observations :
- The mesityl group increases logP, favoring membrane permeability but limiting aqueous solubility.
- Thiophene-fused derivatives exhibit extreme lipophilicity, requiring formulation adjuvants for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
